N-(5-bromopyridin-2-yl)-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide
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Overview
Description
N-(5-bromopyridin-2-yl)-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide is a heterocyclic compound that features both pyridine and pyrimidine rings
Preparation Methods
The synthesis of N-(5-bromopyridin-2-yl)-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide typically involves multi-step reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance . Another method involves the acylation of 2-amino-5-bromopyridine with bromoacetic acid bromide in anhydrous DMF, followed by alkylation with the desired pyrimidine derivative .
Chemical Reactions Analysis
N-(5-bromopyridin-2-yl)-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfur atom in the methylsulfanyl group can be oxidized to sulfoxide or sulfone derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as the Heck reaction and Buchwald-Hartwig coupling.
Scientific Research Applications
This compound has several applications in scientific research:
Medicinal Chemistry: It is used in the design of new drugs due to its potential biological activities, including antimicrobial and antifibrotic properties.
Chemical Biology: The compound is employed in the study of biological pathways and molecular interactions.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as a building block in various chemical processes.
Mechanism of Action
The mechanism of action of N-(5-bromopyridin-2-yl)-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects . The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-(5-bromopyridin-2-yl)-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide can be compared with other pyridine and pyrimidine derivatives:
N-(5-Bromopyridyl-2)-2-bromoacetamide hydrobromide: This compound is used in similar synthetic applications and has comparable biological activities.
6-[(5-Bromopyridin-2-yl)iminomethyl]phenol: This Schiff-base compound has been studied for its antimicrobial properties and structural characteristics.
Properties
IUPAC Name |
N-(5-bromopyridin-2-yl)-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrClN4OS/c1-19-11-15-5-7(13)9(17-11)10(18)16-8-3-2-6(12)4-14-8/h2-5H,1H3,(H,14,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONYZCXBLIKDXCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)C(=O)NC2=NC=C(C=C2)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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